4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine
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Overview
Description
4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine is a heterocyclic compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a pyrimidine ring with a methyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target enzymes like dna gyrase and topoisomerase iv , and proteins like Mycobacterium tuberculosis H37Ra . These targets play crucial roles in DNA replication and bacterial growth.
Mode of Action
Similar compounds have been reported to interact with their targets by inhibiting their function . This inhibition can lead to disruption of DNA replication and bacterial growth, resulting in the death of the bacteria .
Biochemical Pathways
Similar compounds have been reported to affect the dna replication pathway by inhibiting enzymes like dna gyrase and topoisomerase iv . The downstream effects of this inhibition can include disruption of bacterial growth and cell death .
Pharmacokinetics
A compound with a similar structure, pf-00734200, was reported to be eliminated by both metabolism and renal clearance . The bioavailability of this compound would be influenced by these factors.
Result of Action
Similar compounds have been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit various biological activities.
Pyrimidine derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring and are used in medicinal chemistry.
Uniqueness
4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine is unique due to the combination of the cyclopropylsulfonyl group and the piperazine-pyrimidine structure. This unique structure may confer specific biological activities and chemical properties that are not present in other similar compounds.
Properties
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazin-1-yl)-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-10-8-13-9-14-12(10)15-4-6-16(7-5-15)19(17,18)11-2-3-11/h8-9,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDRIDFZPIKDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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